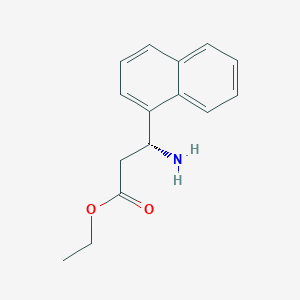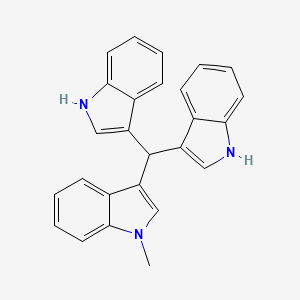
Allyl hydrogen disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl hydrogen disulfide is an organosulfur compound with the molecular formula C₃H₆S₂. It is a derivative of garlic and other plants in the genus Allium. This compound is known for its distinctive garlic-like odor and is one of the many sulfur-containing compounds that contribute to the characteristic smell and health benefits of garlic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl hydrogen disulfide can be synthesized through various methods. One common approach involves the reaction of allyl halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C). This method is efficient and scalable, making it suitable for both laboratory and industrial production .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. Molecular oxygen is frequently used as an oxidant due to its abundance and non-toxic nature. This method is advantageous as it provides high yields and is environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Allyl hydrogen disulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as allicin.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid are commonly used oxidants.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Allicin and other higher-order sulfur compounds.
Reduction: Thiols.
Substitution: Allyl-substituted derivatives.
Applications De Recherche Scientifique
Allyl hydrogen disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: It has been studied for its antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of allyl hydrogen disulfide involves its interaction with various molecular targets and pathways:
Anticancer Activity: It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
Allyl hydrogen disulfide is unique among similar compounds due to its specific structure and properties. Similar compounds include:
Diallyl disulfide: Another garlic-derived compound with similar health benefits but different molecular structure.
Diallyl trisulfide: Contains an additional sulfur atom, which may enhance its biological activity.
Allyl methyl disulfide: A related compound with a methyl group instead of a hydrogen atom.
These compounds share some common properties but differ in their specific biological activities and applications.
Propriétés
Numéro CAS |
193625-54-6 |
|---|---|
Formule moléculaire |
C3H6S2 |
Poids moléculaire |
106.21 g/mol |
Nom IUPAC |
3-(disulfanyl)prop-1-ene |
InChI |
InChI=1S/C3H6S2/c1-2-3-5-4/h2,4H,1,3H2 |
Clé InChI |
VVYGQCSDUHWFGO-UHFFFAOYSA-N |
SMILES canonique |
C=CCSS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)
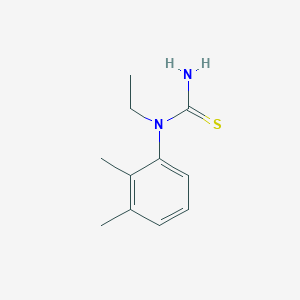


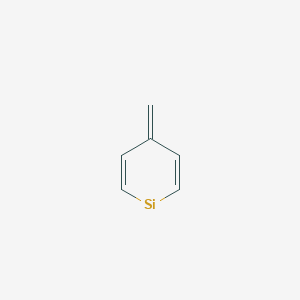
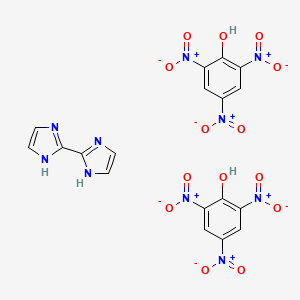
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)


![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
